N-(4-isopropylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidin-7-one core fused with a methylthio group at position 2 and an acetamide side chain substituted with a 4-isopropylphenyl moiety. Though direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs suggest its relevance in targeting enzymes or receptors requiring heterocyclic recognition .
Properties
IUPAC Name |
2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-10(2)11-4-6-12(7-5-11)19-13(22)8-21-9-18-15-14(16(21)23)25-17(20-15)24-3/h4-7,9-10H,8H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESFMZUOUCAZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-isopropylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo-pyrimidine core, which is known for various biological activities. The molecular formula is , and its IUPAC name reflects its intricate composition.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating physiological responses.
Antimicrobial Activity
Recent research indicates that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus subtilis | 14 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The results are promising:
These findings suggest that the compound may have therapeutic potential in treating conditions related to enzyme dysregulation.
Case Studies
- Antibacterial Efficacy : A study conducted on various thiazolo-pyrimidine derivatives demonstrated that compounds with similar structures to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents in enhancing bioactivity.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of thiazolo-pyrimidine derivatives. The results indicated that certain modifications could lead to increased AChE inhibition, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
N-(4-bromophenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide () :
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (): Structural Difference: A phenoxy group replaces the isopropylphenyl, and the core is a pyrimidinone instead of a thiazolo-pyrimidinone. The simpler pyrimidinone core lacks the fused thiazole ring, reducing rigidity and possibly weakening target binding .
Core Heterocycle Modifications
- Tetrahydrothieno-pyrimidine Derivative (): Structural Difference: A tetrahydrothieno[2,3-d]pyrimidine core replaces the thiazolo[4,5-d]pyrimidinone. The acetylated amino group in this compound may enhance metabolic stability compared to the methylthio group in the target compound .
Data Tables
Table 2: Substituent Effects on Properties
| Substituent | Electronic Effect | Lipophilicity (Predicted) | Potential Impact on Bioactivity |
|---|---|---|---|
| 4-isopropyl | Electron-donating | High | Enhanced membrane permeability |
| 4-bromo | Electron-withdrawing | Moderate | Improved electrophilic interactions |
| 4-phenoxy | Polar | Low | Increased solubility, reduced bioavailability |
Research Findings and Implications
- Thiazolo-Pyrimidinone Superiority: The fused thiazole ring in the target compound likely enhances target binding compared to non-fused analogs (e.g., ) due to increased rigidity and aromatic surface area .
- Synthetic Optimization : Higher yields in acetylation reactions () suggest that modifying reaction conditions (e.g., base selection, solvent) could improve the scalability of the target compound’s synthesis .
- Substituent Trade-offs: While the isopropyl group improves lipophilicity, bromine or phenoxy substituents might be preferable for balancing solubility and target engagement in specific therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
